2-(2-Iodophenyl)-2-oxoaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Iodophenyl)-2-oxoacetic acid is a substituted acetic acid derivative characterized by the presence of an iodine atom attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(2-Iodophenyl)-2-oxoacetic acid can be synthesized from 2-iodobenzyl cyanide. The synthetic route involves the palladium-catalyzed reaction with allenes to form 1,3-butadienes. Additionally, it can undergo photolysis in carbon tetrachloride to form the corresponding chloro compound .
Industrial Production Methods: While specific industrial production methods for 2-(2-Iodophenyl)-2-oxoacetic acid are not widely documented, the general approach involves the use of palladium-catalyzed reactions and photolysis techniques, which are scalable for industrial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, although specific details are not widely documented.
Reduction: Reduction reactions are possible, but detailed conditions and reagents are not specified.
Substitution: The compound can participate in substitution reactions, particularly involving the iodine atom on the phenyl ring.
Common Reagents and Conditions:
Palladium Catalysts: Used in the synthesis and various reactions involving the compound.
Photolysis: Utilized in the formation of chloro compounds from the parent compound.
Major Products Formed:
1,3-Butadienes: Formed through palladium-catalyzed reactions with allenes.
Chloro Compounds: Formed through photolysis in carbon tetrachloride.
Wissenschaftliche Forschungsanwendungen
2-(2-Iodophenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds, including 1,3-butadienes and chloro compounds.
Medicine: The compound’s derivatives may have pharmaceutical applications, but further research is needed.
Industry: Utilized in the production of specialized chemicals and intermediates for various industrial processes
Wirkmechanismus
The mechanism of action for 2-(2-Iodophenyl)-2-oxoacetic acid involves its reactivity due to the presence of the iodine atom and the oxo group. The compound can undergo various chemical transformations, including palladium-catalyzed reactions and photolysis, leading to the formation of different products. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the iodine atom and the oxo group .
Vergleich Mit ähnlichen Verbindungen
2-Iodophenylacetic Acid: Similar structure but lacks the oxo group.
2-Iodophenylacetyl Chloride: A derivative used in further chemical synthesis.
3,4-Dimethoxyphenyl 2-Iodophenylacetate: Another derivative with additional functional groups.
Eigenschaften
Molekularformel |
C8H5IO3 |
---|---|
Molekulargewicht |
276.03 g/mol |
IUPAC-Name |
2-(2-iodophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H5IO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,(H,11,12) |
InChI-Schlüssel |
BPZZDKIVKSVLAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.